4-Deoxyaclacinomycin A
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Overview
Description
4-Deoxyaclacinomycin A is an anthracycline antibiotic derived from the bacterium Streptomyces galilaeus. It is a derivative of aclacinomycin A, which is known for its potent antitumor properties. This compound has garnered significant attention in the scientific community due to its unique structure and potential therapeutic applications, particularly in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxyaclacinomycin A involves multiple steps, starting from the precursor aklavinone. The process typically includes glycosylation reactions where sugar moieties are attached to the aglycone structure. Key reagents used in these reactions include glycosyl donors and catalysts such as Lewis acids .
Industrial Production Methods: Industrial production of this compound primarily relies on microbial fermentation using genetically modified strains of Streptomyces galilaeus. This method is preferred due to its sustainability and lower environmental impact compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Deoxyaclacinomycin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the anthracycline structure, potentially altering its biological activity.
Reduction: Reduction reactions can affect the quinone moiety of the compound, impacting its redox properties.
Substitution: Substitution reactions, particularly on the sugar residues, can lead to derivatives with different pharmacological profiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products: The major products formed from these reactions are often derivatives of this compound with modified sugar moieties or altered redox states, which can exhibit different biological activities .
Scientific Research Applications
4-Deoxyaclacinomycin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemistry of anthracyclines and their derivatives.
Biology: Researchers use it to investigate the mechanisms of antibiotic resistance and the biosynthesis of complex natural products.
Medicine: Its primary application is in oncology, where it is studied for its antitumor properties and potential use in chemotherapy.
Mechanism of Action
The mechanism of action of 4-Deoxyaclacinomycin A involves multiple pathways:
Topoisomerase Inhibition: It inhibits both topoisomerase I and II, enzymes crucial for DNA replication and transcription, leading to DNA damage and cell death.
Generation of Reactive Oxygen Species: The compound induces the formation of reactive oxygen species, which can cause oxidative damage to cellular components.
Inhibition of Angiogenesis: It suppresses the formation of new blood vessels, thereby inhibiting tumor growth and metastasis.
Comparison with Similar Compounds
- Doxorubicin
- Daunorubicin
- Epirubicin
- Idarubicin
Properties
CAS No. |
87080-93-1 |
---|---|
Molecular Formula |
C42H53NO14 |
Molecular Weight |
795.9 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO14/c1-8-42(50)18-29(33-24(35(42)41(49)51-7)15-25-34(38(33)48)37(47)23-12-10-9-11-22(23)36(25)46)55-31-16-26(43(5)6)39(20(3)53-31)57-32-17-28(45)40(21(4)54-32)56-30-14-13-27(44)19(2)52-30/h9-12,15,19-21,26,28-32,35,39-40,45,48,50H,8,13-14,16-18H2,1-7H3 |
InChI Key |
PITHJRRCEANNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Origin of Product |
United States |
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